2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole

Medicinal Chemistry Chemical Probe Design Fragment-Based Drug Discovery

2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole (CAS 918107-37-6) is a synthetic bis-1,3-oxazole compound featuring two oxazole rings linked through a 1,4-phenylene bridge, with a 2-methylphenyl substituent at one terminus and a phenyl group at the other. This compound belongs to the phenyl-1,3-oxazole chemical class and is cataloged in PubChem (CID with computed physicochemical properties including a molecular weight of 378.4 g/mol, XLogP3 of 5.8, and topological polar surface area of 52.1 Ų.

Molecular Formula C25H18N2O2
Molecular Weight 378.4 g/mol
CAS No. 918107-37-6
Cat. No. B12604482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole
CAS918107-37-6
Molecular FormulaC25H18N2O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5
InChIInChI=1S/C25H18N2O2/c1-17-7-5-6-10-21(17)23-16-27-25(29-23)20-13-11-19(12-14-20)24-26-15-22(28-24)18-8-3-2-4-9-18/h2-16H,1H3
InChIKeyOXNOTVWBFXGFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

918107-37-6 Baseline Overview: A Bis-oxazole Compound for Specialized Research Procurement


2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole (CAS 918107-37-6) is a synthetic bis-1,3-oxazole compound featuring two oxazole rings linked through a 1,4-phenylene bridge, with a 2-methylphenyl substituent at one terminus and a phenyl group at the other. This compound belongs to the phenyl-1,3-oxazole chemical class and is cataloged in PubChem (CID 71427867) with computed physicochemical properties including a molecular weight of 378.4 g/mol, XLogP3 of 5.8, and topological polar surface area of 52.1 Ų [1]. It is commercially listed by multiple chemical vendors as a research chemical for laboratory use.

Why 918107-37-6 Cannot Be Generically Substituted with Simpler Phenyl-oxazole Analogs


The bis-oxazole scaffold of 918107-37-6, featuring two conjugated oxazole rings separated by a rigid 1,4-phenylene spacer, defines a structurally unique chemotype within the phenyl-oxazole class. Simpler mono-oxazole analogs such as 2-(2-methylphenyl)-5-phenyl-1,3-oxazole (CAS 17064-20-9, MW 235.28 g/mol) or 2,5-diphenyl-1,3-oxazole (CAS 92-71-7, MW 221.25 g/mol) differ fundamentally in molecular topology, electronic conjugation, and pharmacophore geometry [1][2]. The extended aromatic system of 918107-37-6 is anticipated to alter target binding modes, solubility, and metabolic stability relative to these smaller congeners, making direct functional substitution unreliable without empirical validation [3]. Users seeking a specific bis-oxazole architecture for structure–activity relationship (SAR) studies or chemical probe development cannot assume that mono-oxazole analogs will recapitulate the same biological or physicochemical profile.

918107-37-6 Quantitative Evidence Guide: Selecting the Bis-oxazole Scaffold Over Simpler Analogs


Molecular Weight Distinction: 918107-37-6 Is Significantly Larger Than Mono-oxazole Fragment Analogs

The molecular weight of 918107-37-6 (378.4 g/mol) is substantially higher than that of the mono-oxazole fragment 2-(2-methylphenyl)-5-phenyl-1,3-oxazole (235.28 g/mol) and the simpler 2,5-diphenyl-1,3-oxazole (221.25 g/mol) [1]. This 60–70% increase in molecular weight reflects the addition of a second oxazole ring and a 1,4-phenylene linker, which extends the molecular framework. In fragment-based drug discovery, such molecular weight differences are consequential for binding site occupancy, ligand efficiency metrics, and physicochemical property optimization.

Medicinal Chemistry Chemical Probe Design Fragment-Based Drug Discovery

Lipophilicity Differentiation: Higher XLogP3 of 918107-37-6 Versus Simpler Phenyl-oxazoles

The computed XLogP3 value for 918107-37-6 is 5.8 [1], indicating high lipophilicity. In contrast, 2,5-diphenyl-1,3-oxazole has a lower clogP of approximately 3.5–4.0 based on fragment-based estimates for the diphenyl-oxazole core [2]. This difference of approximately 1.8–2.3 log units translates to a predicted >50-fold increase in octanol–water partition coefficient, suggesting that 918107-37-6 will exhibit markedly different solubility, permeability, and protein-binding characteristics compared to the simpler analog.

ADME Prediction Solubility Permeability

Topological Polar Surface Area as a Selectivity Determinant for 918107-37-6

918107-37-6 has a topological polar surface area (TPSA) of 52.1 Ų [1]. This value is below the commonly cited threshold of 60–70 Ų associated with good oral bioavailability and is also below the 90 Ų threshold often used to predict blood-brain barrier penetration. By comparison, 2,5-diphenyl-1,3-oxazole has a TPSA of approximately 26 Ų (single oxazole with two phenyl groups) [2], while larger bis-heterocycle systems with additional H-bond acceptors can exceed 70 Ų. The intermediate TPSA of 918107-37-6 positions it in a range that balances membrane permeability with sufficient polar character to maintain some aqueous solubility.

Drug-likeness Oral Bioavailability Blood-Brain Barrier Penetration

Structural Novelty: Bis-oxazole Architecture Not Found in Common Screening Libraries

A substructure search of the PubChem database for the bis(1,3-oxazol-2-yl)benzene scaffold reveals that this connectivity pattern is relatively uncommon among commercially available screening compounds [1]. The target compound incorporates both a 5-(2-methylphenyl)-oxazole and a 5-phenyl-oxazole moiety linked through a central phenylene ring, creating an extended π-conjugated system with four heteroatom H-bond acceptors. This architecture is structurally distinct from the more abundant mono-oxazole chemotypes (e.g., 2,5-diphenyl-1,3-oxazole, 2-(2-methylphenyl)-5-phenyl-1,3-oxazole) that dominate commercial libraries [2]. The uniqueness of this scaffold may offer unexploited intellectual property space and novel binding modes for targets where flat, aromatic heterocycles are privileged.

Chemical Diversity SAR Exploration Hit Expansion

918107-37-6 Best Research and Industrial Application Scenarios Based on Available Evidence


Chemical Probe Development Requiring Extended Aromatic Scaffolds

Research groups developing chemical probes for targets with large, flat binding pockets (e.g., protein–protein interaction interfaces, kinase hinge regions, or GPCR orthosteric sites) may benefit from the extended bis-oxazole architecture of 918107-37-6. The molecular weight (378.4 g/mol) and high lipophilicity (XLogP3 5.8) are consistent with tool compound space for in vitro target engagement studies, provided appropriate solubility and aggregation controls are included [1].

Structure–Activity Relationship (SAR) Studies on Oxazole-Containing Inhibitor Series

For medicinal chemistry programs exploring oxazole-based kinase inhibitors (e.g., tyrosine kinase or IMPDH inhibitors), 918107-37-6 serves as a structurally elaborated analog that tests the tolerance of the target binding site for extended conjugation and increased molecular bulk relative to simpler mono-oxazole hits. Its distinct TPSA (52.1 Ų) and rotatable bond count (4) provide useful SAR vectors for optimizing permeability and metabolic stability [1].

Fragment Growth and Library Design for Hit-to-Lead Optimization

Fragment-based drug discovery programs that have identified 2-phenyl-oxazole or 2,5-diphenyl-oxazole fragments as weak hits may employ 918107-37-6 as a pre-built fragment-growth analog. The compound directly explores the effect of appending a second oxazole-phenyl unit via a para-phenylene linker, enabling rapid assessment of whether extending into this vector improves potency or selectivity without requiring de novo synthesis [1][2].

Method Development for Bis-heterocycle Analytical Characterization

Analytical chemistry laboratories developing LC-MS, NMR, or X-ray crystallography methods for bis-heterocycle compounds may use 918107-37-6 as a reference standard owing to its well-defined structure, high purity availability from chemical vendors, and the presence of two oxazole rings that provide distinct spectroscopic signatures. The computed exact mass (378.136827821 Da) and InChIKey (OXNOTVWBFXGFBJ-UHFFFAOYSA-N) are suitable for method validation workflows [1].

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